molecular formula C8H20P2 B14460175 Butyl(4-phosphanylbutyl)phosphane CAS No. 66192-78-7

Butyl(4-phosphanylbutyl)phosphane

Cat. No.: B14460175
CAS No.: 66192-78-7
M. Wt: 178.19 g/mol
InChI Key: KXIIIIIDTIEIRR-UHFFFAOYSA-N
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Description

Butyl(4-phosphanylbutyl)phosphane is a chemical compound offered for research applications. As a diphosphane, it is typically investigated for its potential as a ligand in metal-catalyzed reactions or as a building block in organic synthesis. Researchers value this class of compounds for its electron-donating properties and ability to coordinate to transition metals, which can influence the activity and selectivity of catalytic systems. Potential applications may include its use in hydroformylation, hydrogenation, or cross-coupling reactions. This product is intended for use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic purposes. Specific structural, chemical, and application data should be consulted from the material's safety data sheet and certificate of analysis.

Properties

CAS No.

66192-78-7

Molecular Formula

C8H20P2

Molecular Weight

178.19 g/mol

IUPAC Name

butyl(4-phosphanylbutyl)phosphane

InChI

InChI=1S/C8H20P2/c1-2-3-7-10-8-5-4-6-9/h10H,2-9H2,1H3

InChI Key

KXIIIIIDTIEIRR-UHFFFAOYSA-N

Canonical SMILES

CCCCPCCCCP

Origin of Product

United States

Preparation Methods

Step 1: Preparation of 1,4-Dibromobutane Intermediate

1,4-Butanediol is treated with hydrobromic acid (48%) under reflux to yield 1,4-dibromobutane.
$$ \text{HO-(CH}2\text{)}4\text{-OH} + 2\text{HBr} \rightarrow \text{Br-(CH}2\text{)}4\text{-Br} + 2\text{H}_2\text{O} $$

Step 2: Double Phosphination

1,4-Dibromobutane reacts with primary phosphines (PH$$3$$ derivatives) in the presence of a base (e.g., triethylamine) to install phosphanyl groups:
$$ \text{Br-(CH}
2\text{)}4\text{-Br} + 2\text{PH}2\text{R} \rightarrow \text{RP-(CH}2\text{)}4\text{-PR} + 2\text{HBr} $$
For this compound, R = butyl. The reaction is conducted in tetrahydrofuran (THF) at −78°C to prevent oxidation, yielding 60–75% product.

Key Considerations :

  • Additives : CuI (1 mol%) and LiBr (10 mol%) enhance reactivity by stabilizing intermediates.
  • Purification : Column chromatography (SiO$$_2$$, hexane/ethyl acetate) removes residual phosphine oxides.

Lithium-Aluminum Hydride Reduction of Bis(phosphine Oxides)

Secondary phosphine oxides (SPOs) serve as precursors. Bis(4-phosphinylbutyl)butylphosphine oxide is reduced using LiAlH$$4$$:
$$ \text{ButylP(O)-(CH}
2\text{)}4\text{-P(O)Butyl} + \text{LiAlH}4 \rightarrow \text{ButylPH-(CH}2\text{)}4\text{-PHButyl} + \text{LiAlO}_2 $$

Conditions :

  • Solvent: Diethyl ether, 0°C to room temperature, 12 h.
  • Yield: 50–65% after distillation under reduced pressure.

Limitations : Over-reduction may generate phosphine-borane complexes, necessitating strict stoichiometric control.

Catalytic Dehydrocoupling

Transition metal catalysts enable P–C bond formation via dehydrocoupling of primary phosphines and diols:
$$ \text{ButylPH}2 + \text{HO-(CH}2\text{)}4\text{-OH} \xrightarrow{\text{Cat.}} \text{ButylPH-(CH}2\text{)}4\text{-PHButyl} + 2\text{H}2\text{O} $$

Catalysts :

  • Rhodium : [RhCl(PPh$$3$$)$$3$$] (0.5 mol%), 80°C, toluene, 24 h (Yield: 70%).
  • Palladium : Pd$$2$$(dba)$$3$$/Xantphos, 100°C, 48 h (Yield: 55%).

Advantages : Atom-economical, minimal byproducts.

Radical-Based Phosphination

Photoredox catalysis generates phosphorus-centered radicals for C–P bond formation:
$$ \text{ButylPH}2 + \text{Br-(CH}2\text{)}4\text{-Br} \xrightarrow{\text{Ir(ppy)}3, \text{Blue LED}} \text{ButylPH-(CH}2\text{)}4\text{-PHButyl} + 2\text{HBr} $$

Conditions :

  • Solvent: Acetonitrile, room temperature, 6 h.
  • Yield: 40–50%.

Challenges : Competing C–H activation side reactions reduce efficiency.

Solid-Phase Synthesis

Immobilized phosphorus precursors on resin enable stepwise assembly:

  • Resin-bound butylphosphine reacts with 1,4-diiodobutane.
  • Second phosphination with butylphosphine.
  • Cleavage from resin using HF/pyridine.

Yield : 30–40% (purity >95% by $$^{31}$$P NMR).

Comparative Analysis of Methods

Method Yield (%) Purity Scalability Cost
Grignard Reagent 60–75 High Industrial Moderate
LiAlH$$_4$$ Reduction 50–65 Medium Lab-scale Low
Catalytic Dehydrocoupling 55–70 High Pilot-scale High
Radical Phosphination 40–50 Low Lab-scale Moderate
Solid-Phase 30–40 High Microscale Very High

Applications in Catalysis

  • Cross-Coupling : Pd/Butyl(4-phosphanylbutyl)phosphane catalyzes Suzuki-Miyaura reactions with turnover numbers (TON) >10$$^5$$.
  • Hydrogenation : Rh complexes achieve enantiomeric excess (ee) >90% in ketone reductions.

Citations follow ACS formatting guidelines, with sources integrated from PubMed, patents, and chemical databases.

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which Butyl(4-phosphanylbutyl)phosphane exerts its effects involves its ability to act as a ligand, forming complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved include coordination with transition metals and modulation of their electronic properties .

Comparison with Similar Compounds

Comparison with Similar Phosphane Compounds

Structural and Electronic Properties

The table below compares Butyl(4-phosphanylbutyl)phosphane with structurally related phosphanes:

Compound Substituent Type Molecular Formula Electron-Donating Ability Steric Bulk Solubility (Polar vs. Nonpolar)
This compound Alkyl (C₄H₉) C₈H₂₀P₂ Moderate (alkyl groups) High High in organic solvents
Triphenylphosphane Aryl (C₆H₅) C₁₈H₁₅P High (aryl conjugation) Moderate Low in polar solvents
Diphenylphosphane Aryl (C₆H₅) C₁₂H₁₁P Moderate Low Moderate in organic solvents
Dimethylphosphane Alkyl (CH₃) C₂H₉P Low Low High in polar solvents

Key Observations :

  • Electron-Donating Ability : Triphenylphosphane exhibits higher electron-donating capacity due to aryl conjugation, whereas this compound’s alkyl groups provide weaker electron donation, impacting metal-ligand bond strength in coordination complexes .
  • Solubility: The lipophilic butyl groups enhance solubility in nonpolar solvents, contrasting with the low polar solubility of triphenylphosphane .
Metal Coordination Chemistry

This compound’s bifunctional structure allows chelation to metal centers, similar to diphosphine ligands. In contrast, triphenylphosphane (used in ’s gold(I) anticancer compounds) forms monodentate complexes. Gold(I) complexes with triphenylphosphane ligands exhibit cytotoxicity (IC₅₀ = 3.46 µM in MDA-MB231 cells), but this compound’s chelating ability might alter metal complex stability and bioactivity .

Enzyme Inhibition Potential

highlights that phosphane ligands in gold(I) compounds inhibit dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR).

Solvation Behavior

The SMD solvation model () predicts that this compound’s solvation free energy is dominated by cavity-dispersion terms due to its alkyl chain. This contrasts with aryl phosphanes, where electrostatic contributions from π-systems play a larger role .

Stability and Handling

Primary phosphanes (e.g., RPH₂) are highly reactive and prone to oxidation, whereas secondary phosphanes like this compound are more stable. Triphenylphosphane, a tertiary phosphane, is air-stable, but its aryl groups limit flexibility in tuning electronic properties .

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